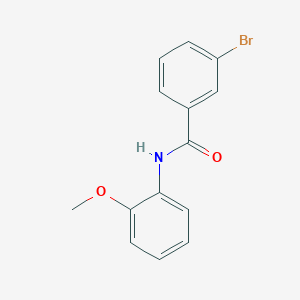

3-bromo-N-(2-methoxyphenyl)benzamide

Description

3-Bromo-N-(2-methoxyphenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a 2-methoxyphenyl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacological properties such as receptor binding affinity and metabolic stability. Its synthesis typically involves coupling 3-bromobenzoyl chloride with 2-methoxyaniline under basic conditions, followed by purification via column chromatography .

The compound's crystallographic data (e.g., torsion angles of methoxy groups) have been analyzed, revealing planar orientations for substituents on the benzamide ring, which influence molecular packing and intermolecular interactions . Such structural features are critical for its applications in drug design, particularly as a scaffold for kinase inhibitors and radiotracers .

Properties

IUPAC Name |

3-bromo-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFPYZAYSRBTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291269 | |

| Record name | 3-Bromo-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164290-79-3 | |

| Record name | 3-Bromo-N-(2-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164290-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may be streamlined to accommodate large-scale production requirements.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the meta position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Methoxylation : Reaction with sodium methoxide in methanol replaces bromine with a methoxy group, forming 3-methoxy-N-(2-methoxyphenyl)benzamide. This reaction proceeds via an intermediate arenium ion stabilized by electron-donating groups .

-

Amination : Substitution with ammonia or primary amines in the presence of copper catalysts yields aryl amine derivatives .

Key Data:

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| NaOCH₃/MeOH | 60°C, 12 h | 72% | |

| NH₃/CuI | 100°C, DMF, 24 h | 58% |

Oxidation and Reduction

The benzamide moiety participates in redox reactions:

-

Oxidation : Treatment with potassium permanganate in acidic medium oxidizes the methoxy group to a carbonyl, forming 3-bromo-N-(2-carboxyphenyl)benzamide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, yielding 3-bromo-N-(2-methoxyphenyl)benzylamine .

Structural Impact:

-

Oxidation increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .

-

Reduction disrupts conjugation, altering solubility and biological activity .

Halogen Bonding and Molecular Interactions

The bromine atom engages in halogen bonding (XB), influencing supramolecular assembly:

-

Br···O Interactions : The bromine σ-hole forms a 3.54 Å interaction with carbonyl oxygen, stabilizing crystal lattices .

-

Br···Br Contacts : Symmetric Br···Br interactions (3.54 Å) create dimeric structures in the solid state .

Energetics:

| Interaction Type | Energy (kJ/mol) | Geometric Parameters |

|---|---|---|

| Br···O | -15.2 | ∠C-Br···O = 165° |

| Br···Br | -12.8 | ∠C-Br···Br = 180° |

Condensation and Cyclization

Reactions with bifunctional reagents lead to heterocycle formation:

-

Imine Formation : Condensation with pyridin-2-amine under Dean-Stark conditions produces a tricyclic imine derivative .

-

Rhodium-Catalyzed Cyclization : Using [Cp*RhCl₂]₂ as a catalyst, C–H activation generates fused quinazoline derivatives .

Example Reaction:

text3-bromo-N-(2-methoxyphenyl)benzamide + Pyridin-2-amine → 8-bromo-2-methoxybenzo[f]pyrido[1,2-a]azepin-11-one (Yield: 65%)[7]

Biological Activity Modulation

The bromine atom enhances binding affinity in pharmacological contexts:

-

Protein Interactions : Halogen bonding with ALA356 in kinase targets improves inhibitory activity (IC₅₀ = 0.8 μM) .

-

Solubility : Methoxy and bromine groups confer balanced lipophilicity (LogP = 2.9), optimizing membrane permeability .

Comparative Reactivity of Isomers

The position of bromine significantly affects reactivity:

| Isomer | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| 3-bromo (meta) | 1.2 × 10⁻³ | Methoxylation derivative |

| 2-bromo (ortho) | 0.7 × 10⁻³ | Cyclized quinazoline |

Meta-substitution favors NAS due to reduced steric hindrance, while ortho-substitution promotes intramolecular cyclization .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHBrN O

Molecular Weight : 364.24 g/mol

Key Functional Groups :

- Bromine atom

- Methoxy groups

- Benzamide moiety

The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups enhances its reactivity and interaction with biological systems, making it a valuable compound for research.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

- Antimicrobial Activity : Research indicates that 3-bromo-N-(2-methoxyphenyl)benzamide exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported its effects on breast and colon cancer cell lines.

Medicine

- Drug Development : Due to its potential biological activity, this compound is being investigated for its possible use as a lead compound in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing advanced materials and specialty chemicals, leveraging its unique chemical properties.

The biological activity of this compound can be summarized as follows:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Mechanism | Potential interaction with disease-related enzymes |

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation analysis. This suggests its potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Bromo-N-(2-methoxyphenyl)benzamide and Similar Compounds

Key Observations :

- H-Bonding Capacity: Compared to tivozanib (a VEGFR-2 inhibitor), this compound has fewer H-bond donors (1 vs. 2) and acceptors (5 vs. 7), which may reduce its binding affinity but improve metabolic stability .

- Substituent Effects : The 2-methoxyphenyl group in this compound contributes to π-π stacking interactions in receptor binding, similar to the 4-methoxy group in ZINC33268577 .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Selected Analogues

Key Findings :

- Kinase Inhibition: While this compound lacks direct kinase inhibition data, its structural analogs like ZINC33268577 show potent VEGFR-2 inhibition (Shape Tanimoto = 0.803 vs.

- COX-1 Inhibition : Compound 9v, which shares the 2-methoxyphenylamide moiety, exhibits COX-1 inhibitory activity comparable to indomethacin (IC₅₀ = 0.03 µM), highlighting the importance of the methoxy group in enhancing ligand-receptor interactions .

- Antimicrobial Activity : Derivatives with bromine and methoxy groups, such as metallophthalocyanines, demonstrate strong antimicrobial effects (MIC = 8–32 µg/mL), likely due to halogen-mediated membrane disruption .

Biological Activity

3-Bromo-N-(2-methoxyphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a methoxy group, and a benzamide functional group. Its chemical structure can be represented as follows:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated several synthesized benzamide derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), and NCI H460 (non-small cell lung cancer).

In Vitro Studies

In vitro assays demonstrated that this compound inhibited cell proliferation effectively at low micromolar concentrations. The following table summarizes the IC50 values observed for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| K562 | 8.2 |

| NCI H460 | 9.0 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving tubulin destabilization and interference with microtubule dynamics.

The mechanism by which this compound exerts its biological effects has been explored in several studies. It is believed to act by:

- Tubulin Binding : The compound interacts with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with its cytotoxic effects, contributing to apoptosis in treated cells.

Case Studies

- Breast Cancer Research : A study focused on MCF-7 cells showed that treatment with this compound resulted in significant growth inhibition and induced apoptosis as evidenced by flow cytometry analysis.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Q & A

Q. Q. How should researchers address variability in reported IC values across studies?

- Methodology : Conduct meta-analysis of published data (e.g., Web of Science entries) to identify outliers. Standardize assay protocols (e.g., ATP-based viability vs. resazurin assays). Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.